6-chloro-5-(4-ethoxybenzyl)-N,N-dimethyl-2-(methylsulfanyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-[(4-ethoxyphenyl)methyl]-N,N-dimethyl-2-(methylsulfanyl)pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups
Vorbereitungsmethoden
The synthesis of 6-chloro-5-[(4-ethoxyphenyl)methyl]-N,N-dimethyl-2-(methylsulfanyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: Functional groups such as the chloro, ethoxyphenyl, and methylsulfanyl groups are introduced through various substitution reactions.
Final Assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
6-Chloro-5-[(4-ethoxyphenyl)methyl]-N,N-dimethyl-2-(methylsulfanyl)pyrimidin-4-amine can undergo several types of chemical reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-[(4-ethoxyphenyl)methyl]-N,N-dimethyl-2-(methylsulfanyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 6-chloro-5-[(4-ethoxyphenyl)methyl]-N,N-dimethyl-2-(methylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-5-[(4-ethoxyphenyl)methyl]-N,N-dimethyl-2-(methylsulfanyl)pyrimidin-4-amine can be compared with other similar compounds, such as:
6-Chloro-N-ethyl-5-nitropyrimidin-4-amine: This compound has a similar pyrimidine ring but different substituents, leading to different chemical and biological properties.
(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amine: This compound shares the chloro and methylsulfanyl groups but differs in other substituents.
Eigenschaften
Molekularformel |
C16H20ClN3OS |
---|---|
Molekulargewicht |
337.9 g/mol |
IUPAC-Name |
6-chloro-5-[(4-ethoxyphenyl)methyl]-N,N-dimethyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C16H20ClN3OS/c1-5-21-12-8-6-11(7-9-12)10-13-14(17)18-16(22-4)19-15(13)20(2)3/h6-9H,5,10H2,1-4H3 |
InChI-Schlüssel |
FHMLOVJXXSHWDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC2=C(N=C(N=C2Cl)SC)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.